4-(1-Amino-2-methoxyethyl)benzonitrile
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Overview
Description
Methyl (3R)-3-aminobutanoate is an organic compound that belongs to the class of amino acid esters It is a derivative of butanoic acid, where the carboxyl group is esterified with methanol, and the alpha carbon is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R)-3-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-aminobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, followed by esterification with methanol and subsequent deprotection to yield the final product.
Industrial Production Methods
In an industrial setting, the production of methyl (3R)-3-aminobutanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions to form amides.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl (3R)-3-aminobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl (3R)-3-aminobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Methyl (3R)-3-aminobutanoate can be compared with other similar compounds such as:
Methyl (3S)-3-aminobutanoate: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
Ethyl (3R)-3-aminobutanoate: A similar compound where the ester group is ethyl instead of methyl, potentially affecting its reactivity and solubility.
Methyl (3R)-3-aminopentanoate: A homologous compound with an additional carbon in the backbone, which may influence its physical and chemical properties.
The uniqueness of methyl (3R)-3-aminobutanoate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(1-amino-2-methoxyethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5,10H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVAGQAJKRKQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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